

(3S)-(-)-3-(Ethylamino)pyrrolidine chemical structure and stereochemistry

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Compound of Interest

Compound Name: (3S)-(-)-3-(Ethylamino)pyrrolidine

Cat. No.: B1344589

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An In-depth Technical Guide to **(3S)-(-)-3-(Ethylamino)pyrrolidine**: Chemical Structure and Stereochemistry

This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of **(3S)-(-)-3-(Ethylamino)pyrrolidine**, a key chiral building block in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals.

Chemical Identity and Properties

(3S)-(-)-3-(Ethylamino)pyrrolidine is a chiral secondary amine featuring a pyrrolidine ring. The stereochemistry at the C3 position is designated as (S), and the compound is levorotatory, indicated by the (-) sign in its name.

Table 1: Chemical Identity of **(3S)-(-)-3-(Ethylamino)pyrrolidine**

Identifier	Value
IUPAC Name	(3S)-N-Ethylpyrrolidin-3-amine
CAS Number	381670-31-1
Molecular Formula	C6H14N2
Molecular Weight	114.19 g/mol
Canonical SMILES	CCN[C@H]1CCNC1
InChI Key	OPCPWFHLFKAUEA-LURJTMIESA-N

Table 2: Physicochemical Properties of **(3S)-(-)-3-(Ethylamino)pyrrolidine**

Property	Value	Reference
Appearance	Colorless to light yellow to light orange clear liquid	[1][2]
Purity	>98.0% (GC)	[1][2]
Optical Rotation	[α] _{20/D} -12.0 to -17.0 deg (c=10, EtOH)	[1][2]

Chemical Structure and Stereochemistry

The chemical structure of **(3S)-(-)-3-(Ethylamino)pyrrolidine** consists of a saturated five-membered nitrogen-containing heterocycle, the pyrrolidine ring. An ethylamino group is attached to the carbon atom at the 3-position of this ring.

The stereochemistry of this molecule is crucial for its application in the synthesis of chiral pharmaceuticals. The "(3S)" designation indicates that the stereocenter at the third carbon of the pyrrolidine ring has the S-configuration according to the Cahn-Ingold-Prelog priority rules. This specific spatial arrangement of the ethylamino group is a key feature influencing its biological activity and its interactions with other chiral molecules.

Caption: Chemical structure of **(3S)-(-)-3-(Ethylamino)pyrrolidine**.

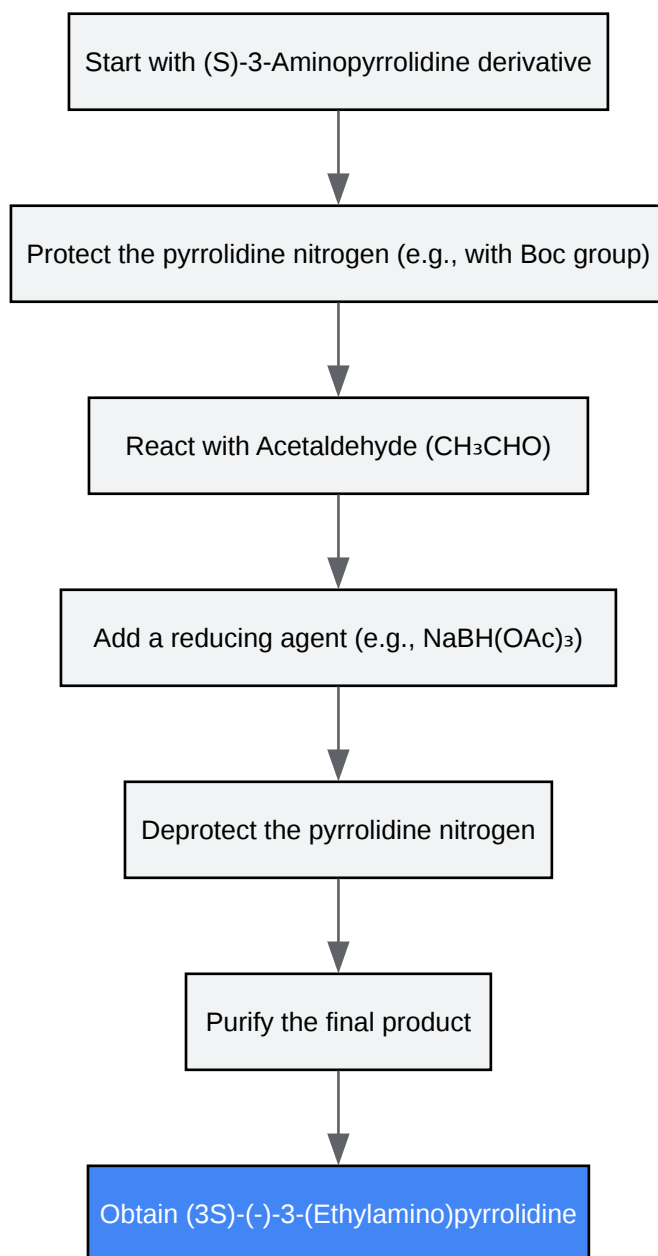
Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **(3S)-(-)-3-(Ethylamino)pyrrolidine** is not readily available in the searched literature, a general approach involves the N-alkylation of a suitable precursor, (S)-3-aminopyrrolidine or its protected derivatives.

General Synthesis Approach: Reductive Amination

A common method for the N-ethylation of primary amines is reductive amination. This process would involve the reaction of a protected (S)-3-aminopyrrolidine derivative with acetaldehyde in the presence of a reducing agent.

Logical Workflow for the Synthesis of **(3S)-(-)-3-(Ethylamino)pyrrolidine**



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Caption: A logical workflow for the synthesis of the target molecule.

Characterization Methods

The characterization of **(3S)-(-)-3-(Ethylamino)pyrrolidine** would typically involve a combination of spectroscopic techniques to confirm its structure and purity.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

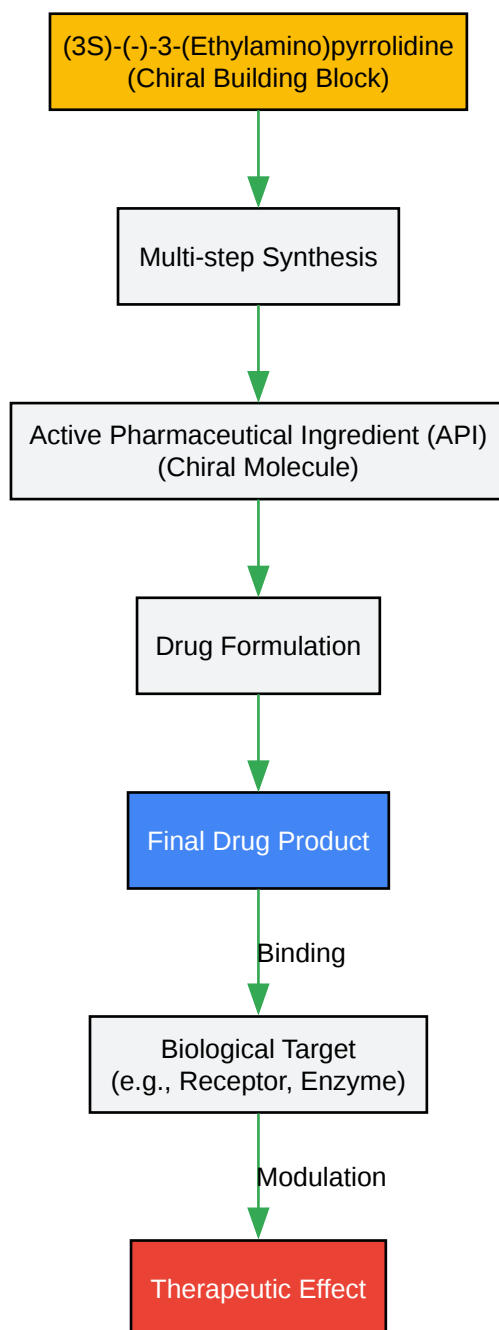
- ^1H NMR: Would be used to identify the different types of protons and their connectivity in the molecule. Key signals would include those for the ethyl group (a triplet and a quartet), the protons on the pyrrolidine ring, and the N-H protons.
- ^{13}C NMR: Would be used to identify the different carbon environments in the molecule, including the two carbons of the ethyl group and the four carbons of the pyrrolidine ring.
- Infrared (IR) Spectroscopy: Would be used to identify the functional groups present. Characteristic peaks would be expected for N-H stretching and bending vibrations, as well as C-H and C-N stretching vibrations.
- Mass Spectrometry (MS): Would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.
- Chiral High-Performance Liquid Chromatography (HPLC): Would be used to determine the enantiomeric purity of the compound.

Due to the lack of publicly available spectral data for **(3S)-(-)-3-(Ethylamino)pyrrolidine**, representative data for analogous pyrrolidine derivatives are often used for comparison during characterization.

Applications in Research and Drug Development

(3S)-(-)-3-(Ethylamino)pyrrolidine serves as a valuable chiral intermediate in the synthesis of a wide range of biologically active molecules. Its specific stereochemistry is often a critical determinant for the efficacy and selectivity of the final drug candidate. The pyrrolidine scaffold is a common feature in many FDA-approved drugs.

Signaling Pathway Diagram Illustrating the Role of Chiral Intermediates



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Caption: Role of chiral intermediates in drug development.

Safety and Handling

(3S)-(-)-3-(Ethylamino)pyrrolidine is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is classified as a flammable liquid and vapor and causes severe skin burns and eye damage^{[1][2]}. Personal protective equipment (PPE),

including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a well-ventilated place and kept cool[1].

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance. All laboratory work should be conducted in accordance with established safety protocols.

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References

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